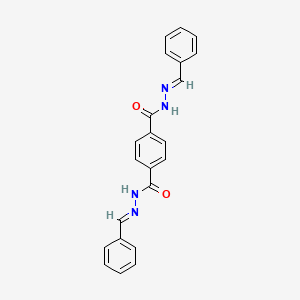

N'1,N'4-dibenzylideneterephthalohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

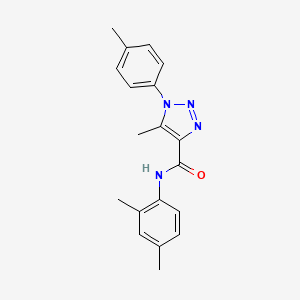

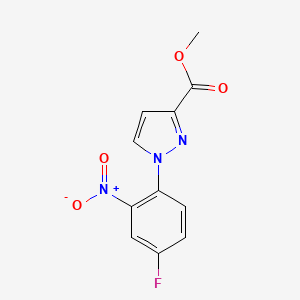

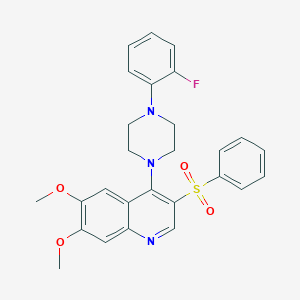

Molecular Structure Analysis

The molecular structure of N’1,N’4-dibenzylideneterephthalohydrazide consists of 22 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

N’1,N’4-dibenzylideneterephthalohydrazide has a density of 1.2±0.1 g/cm3. Its molar refractivity is 110.2±0.5 cm3. It has 6 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds. Its polar surface area is 83 Å2, and its molar volume is 314.5±7.0 cm3 .Applications De Recherche Scientifique

1. Fluorescent Chemosensor for Metal Ions

Sharma et al. (2019) developed a hydrazone-based chemosensor that selectively detects Al(III) ions with high sensitivity. This sensor also detects explosive picric acid and can be used to create molecular logic gates (Sharma et al., 2019).

2. Potential Cancer Therapy Agents

Menear et al. (2008) discussed compounds including phthalazin-1-ones as inhibitors of poly(ADP-ribose) polymerase, which is an emerging target for cancer therapy. These compounds showed promising results in preclinical cancer models (Menear et al., 2008).

3. Catalysis and Oxidation Studies

Sutradhar et al. (2018) synthesized copper (II) complexes using bis(2-hydroxybenzylidene)isophthalohydrazide for the oxidation of alkanes and alcohols under mild conditions. They found significant catalytic activity, highlighting potential industrial applications (Sutradhar et al., 2018).

4. Biological Activity Studies

Sirajuddin et al. (2013) synthesized Schiff base compounds with antibacterial, antifungal, and antioxidant properties. These compounds also showed promising interactions with DNA and significant cytotoxic activity (Sirajuddin et al., 2013).

5. Anticonvulsant Activity

Clark et al. (1984) explored a series of 4-aminobenzamides, including some with a similar structure to N'1,N'4-dibenzylideneterephthalohydrazide, for their anticonvulsant effects. They found that certain compounds were potent against seizures induced by electroshock and pentylenetetrazole (Clark et al., 1984).

6. Enzyme Inhibition Studies

Sarı et al. (2018) synthesized novel N-heterocyclic carbene precursors and tested them for inhibition of acetylcholinesterase and carbonic anhydrase enzymes. These compounds demonstrated efficient inhibition profiles, highlighting their potential in therapeutic applications (Sarı et al., 2018).

7. Electrocatalytic Reduction of Oxygen

Alt et al. (1973) investigated metal chelates, including N'1,N'4-dibenzylideneterephthalohydrazide derivatives, for their catalytic activity in the electroreduction of oxygen. They found significant activity in N4 complexes, such as phthalocyanines (Alt et al., 1973).

Propriétés

IUPAC Name |

1-N,4-N-bis[(E)-benzylideneamino]benzene-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c27-21(25-23-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(28)26-24-16-18-9-5-2-6-10-18/h1-16H,(H,25,27)(H,26,28)/b23-15+,24-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAPXQGYQZHJKF-DFEHQXHXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'1,N'4-dibenzylideneterephthalohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2873280.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2873282.png)

![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2873287.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2873292.png)

![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2873299.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2873300.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2873301.png)

![2-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2873302.png)